

Stability of Osimertinib Under Stress: An In-depth Technical Guide

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Compound of Interest

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This guide provides an in-depth technical exploration into the stability of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), under various stress conditions. For researchers, scientists, and drug development professionals, understanding the degradation pathways and developing robust, stability-indicating analytical methods is paramount for ensuring drug safety, efficacy, and quality. This document offers a synthesis of field-proven insights and experimental methodologies to navigate the complexities of Osimertinib's stability profile.

Introduction: The Imperative of Stability Testing for a Targeted Therapy

Osimertinib is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Its chemical structure, N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl)prop-2-enamide, features several moieties susceptible to chemical transformation under stress.[1][3] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are a regulatory necessity and a scientific tool to proactively identify potential degradation products (DPs) and elucidate degradation pathways.[4] This proactive approach, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, is fundamental to developing and validating stability-indicating analytical methods.[1][5]

The primary objective of these studies is to generate a degradation profile that mimics potential long-term storage and shipping instabilities, thereby ensuring that any developed analytical

method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants. A target degradation of 5-20% is generally considered optimal to provide meaningful data without overly degrading the sample.[1][5]

Degradation Pathways of Osimertinib

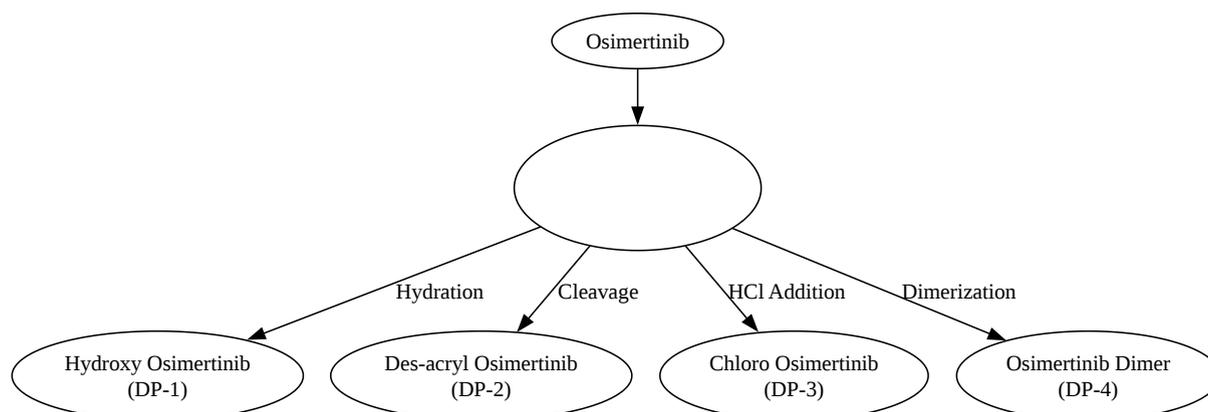
Forced degradation studies have revealed that Osimertinib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, with slight instability under photolytic conditions. It is relatively stable under thermal stress.[2][6][7][8]

Acidic Hydrolysis

Under acidic conditions, Osimertinib undergoes significant degradation, leading to the formation of several degradation products.[2][6] The primary sites of acid-catalyzed hydrolysis are the acrylamide and amine functionalities.

Identified Degradation Products:

- DP-1 (Hydroxy Osimertinib Impurity): This involves the hydration of the acrylamide group.
- DP-2 (Des-acryl Osimertinib Impurity): This results from the cleavage of the acrylamide group.
- DP-3 (Chloro Osimertinib Impurity): This is likely formed by the addition of hydrochloric acid across the acrylamide double bond when HCl is used as the stressor.
- DP-4 (Osimertinib Dimer Impurity): Dimerization can occur under acidic conditions.



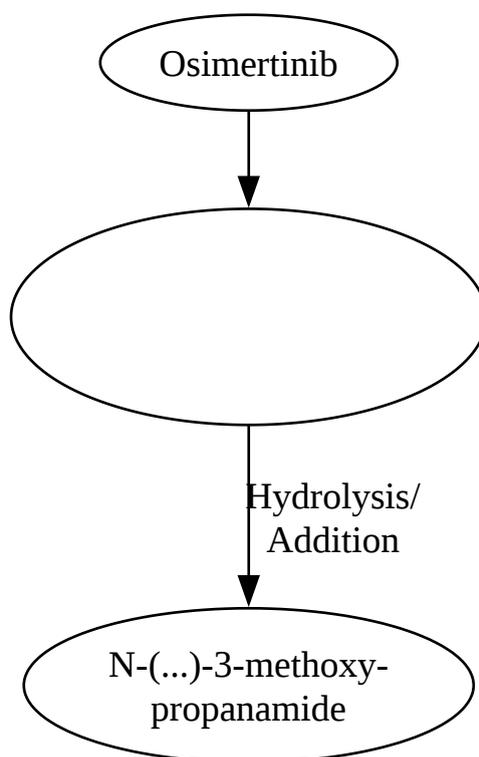
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Alkaline Hydrolysis

In alkaline environments, Osimertinib also demonstrates significant instability.[2][7] The acrylamide moiety is a primary target for base-catalyzed hydrolysis. A notable degradation product involves the addition of a methoxy group to the propanamide side chain.

Identified Degradation Product:

- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide: This structure suggests a Michael addition of methanol (if present as a solvent) or rearrangement facilitated by the basic conditions.[9][10]



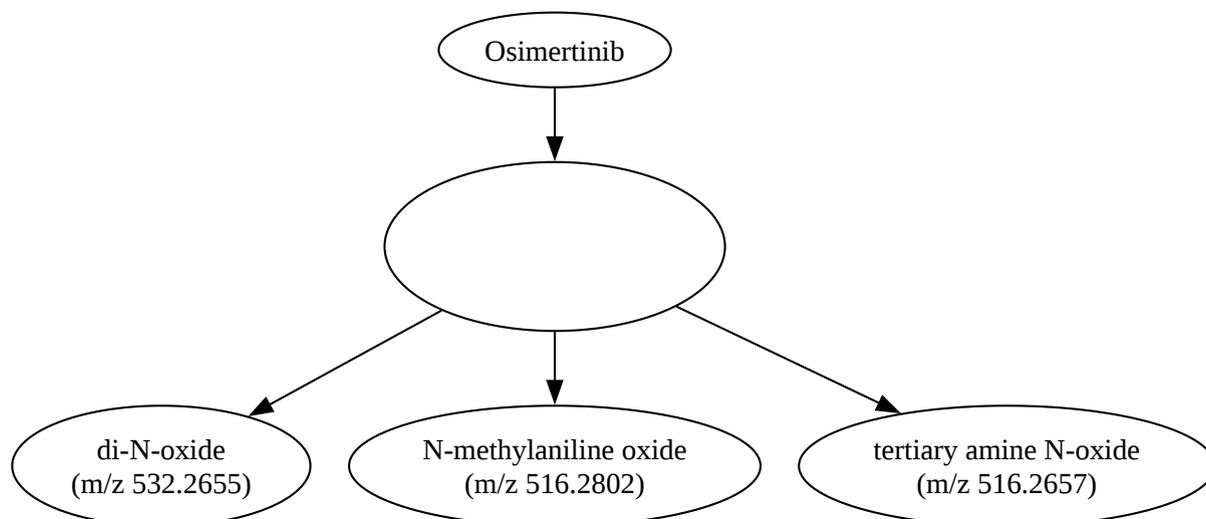
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Oxidative Degradation

Osimertinib is highly susceptible to oxidative stress, leading to the formation of multiple N-oxide degradation products.[2][11] The nitrogen atoms in the dimethylaminoethyl-methylamino side chain and the aniline nitrogen are prone to oxidation.

Identified Degradation Products:

- DP-1 (di-N-oxide): Oxidation at both the N-methylaniline and the terminal tertiary amine.
- DP-2 (N-methylaniline oxide): Oxidation at the N-methylaniline position.
- DP-3 (tertiary amine N-oxide): Oxidation at the terminal tertiary amine of the side chain.



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Photolytic and Thermal Degradation

Studies indicate that Osimertinib is relatively stable under thermal stress.[8][12] Slight degradation has been observed under photolytic conditions, though this is less significant than hydrolytic and oxidative degradation.[7]

Quantitative Analysis of Degradation

The extent of Osimertinib degradation varies depending on the stressor and the conditions applied. The following table summarizes typical degradation percentages observed in forced degradation studies.

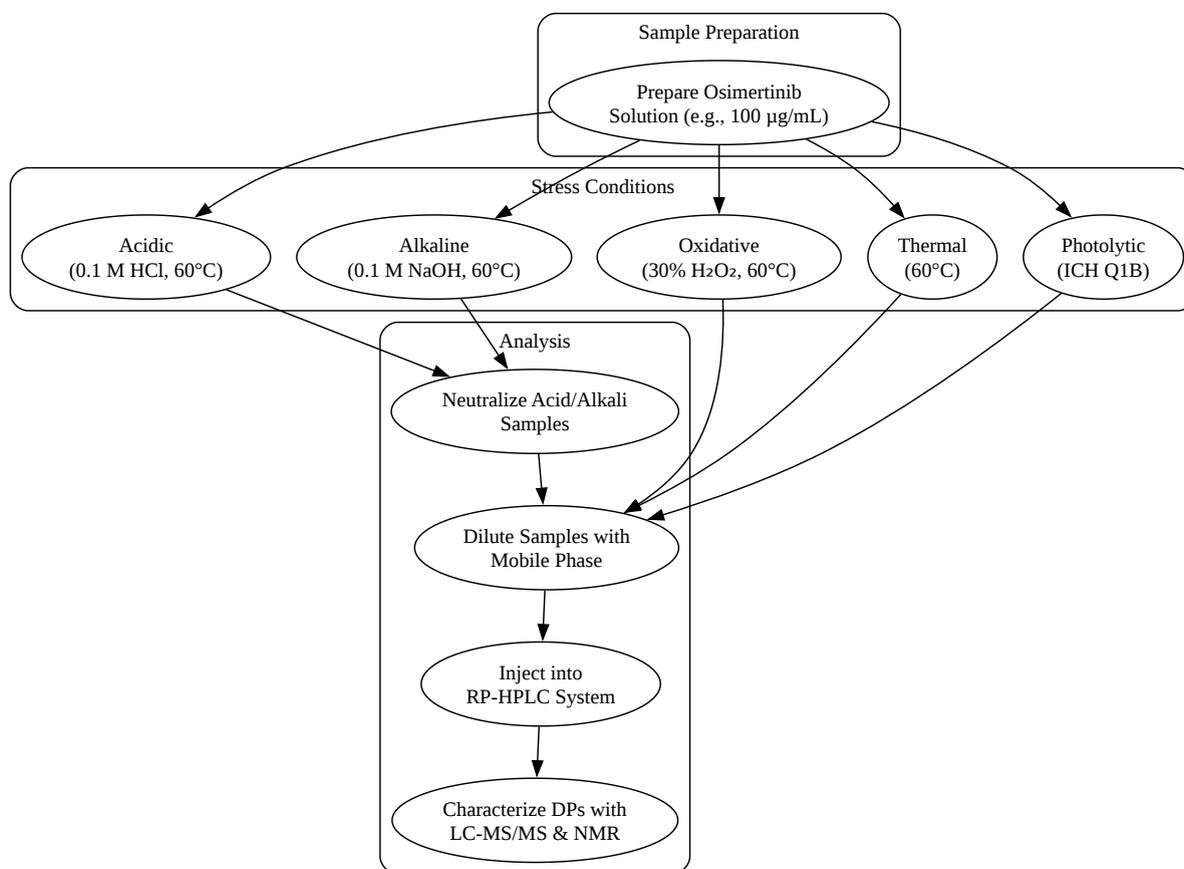
Stress Condition	Reagents and Conditions	Degradation (%)	Reference
Acidic Hydrolysis	0.1 M HCl, 60°C, 2 hours	~0.62%	[12]
Alkaline Hydrolysis	0.1 M NaOH, 60°C, 2 hours	~1.76%	[12]
Oxidative Degradation	30% H ₂ O ₂ , 60°C, 2 hours	~7.37%	[12]
Thermal Degradation	60°C, 2 hours	~1.83%	[12]

Note: The extent of degradation can be manipulated by adjusting the duration and temperature of the stress to achieve the target 5-20% degradation for method validation purposes.

Experimental Protocols

A robust, stability-indicating analytical method is crucial for the accurate assessment of Osimertinib's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for the identification of degradation products.

Forced Degradation Study Workflow



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Stability-Indicating RP-HPLC Method

Objective: To separate Osimertinib from its potential degradation products.

Instrumentation:

- HPLC system with a UV detector (e.g., Shimadzu, Agilent).
- Data acquisition and processing software.

Chromatographic Conditions:

- Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 μ m) or equivalent.[7][9]
- Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide. [13]
- Mobile Phase B: Acetonitrile.[13]
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-20 min: Linear gradient to 40% A, 60% B
 - 20-25 min: Linear gradient to 20% A, 80% B
 - 25-30 min: Hold at 20% A, 80% B
 - 30.1-35 min: Return to 95% A, 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 30°C.
- Detection Wavelength: 268 nm.[13]
- Injection Volume: 10 μ L.

UPLC-QTOF-MS/MS for Degradant Characterization

Objective: To elucidate the structures of the degradation products.

Instrumentation:

- UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

UPLC Conditions:

- (Similar to HPLC method, but with a UPLC column, e.g., Acquity UPLC BEH C18, and adjusted gradient for faster analysis).

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Mass Range: m/z 50-1000.
- MS/MS: Collision-induced dissociation (CID) with argon, varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

Causality and Trustworthiness in Experimental Design

The choice of a C18 reversed-phase column is logical due to the non-polar nature of Osimertinib. A gradient elution is necessary to effectively separate the parent drug from its more polar degradation products within a reasonable timeframe. The use of a formic acid/ammonium acetate buffer system in the mobile phase is compatible with mass spectrometry and helps to achieve good peak shapes.

For trustworthiness, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the parent drug from degradants), linearity, accuracy, precision, and robustness. The forced degradation study itself is a critical component of validating the specificity of the method.

Conclusion

Osimertinib is a relatively stable molecule but exhibits predictable degradation under hydrolytic (acidic and basic) and oxidative stress. The primary sites of degradation are the acrylamide moiety and the nitrogen-containing functional groups. A well-developed and validated stability-indicating RP-HPLC method is essential for monitoring the stability of Osimertinib in pharmaceutical formulations. For in-depth structural elucidation of degradation products, advanced techniques such as high-resolution mass spectrometry and NMR are indispensable. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and stability of this vital anti-cancer therapeutic.

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